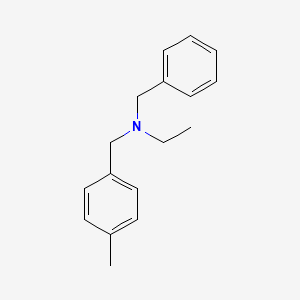

N-benzyl-N-(4-methylbenzyl)ethanamine

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name N-benzyl-N-(4-methylbenzyl)ethanamine derives from its ethanamine core, where two benzyl groups—one substituted with a methyl group at the para position—are attached to the nitrogen atom. The systematic naming follows these rules:

- The parent chain is ethanamine (a two-carbon amine).

- Substituents on the nitrogen are prioritized alphabetically: benzyl (C₆H₅CH₂–) and 4-methylbenzyl (4-CH₃C₆H₄CH₂–).

- The prefix N- denotes substitution on the nitrogen atom.

Alternative names include N-benzyl-N-[(4-methylphenyl)methyl]ethanamine and N-benzyl-N-(p-tolylmethyl)ethylamine. The CAS Registry Number 827333-24-4 uniquely identifies this compound.

Molecular Topology and Bonding Characteristics

Structural Features

- The ethanamine backbone (CH₂CH₂N) connects two aromatic groups: a benzyl (C₆H₅CH₂–) and a 4-methylbenzyl (4-CH₃C₆H₄CH₂–).

- The nitrogen atom adopts a trigonal pyramidal geometry with bond angles approximating 107°, typical of tertiary amines.

Bond Distances (Theoretical Estimates):

| Bond Type | Length (Å) |

|---|---|

| C–N | 1.45 |

| C–C (aromatic) | 1.39 |

| C–CH₃ | 1.51 |

The methyl group on the 4-methylbenzyl substituent introduces slight steric hindrance, affecting rotational freedom around the C–N bond.

Substituent Effects of 4-Methylbenzyl and Benzyl Groups

Electronic Effects

Steric Effects

Comparative Analysis with Structurally Analogous Tertiary Amines

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Steric Demand : Tribenzylamine’s three benzyl groups result in higher steric hindrance than this compound.

- Basicity : this compound is less basic than dibenzylamine due to the electron-donating methyl group offsetting resonance effects.

- Symmetry : Unlike symmetrical analogs like tribenzylamine, the asymmetric substitution in this compound allows for chiral resolution under specific conditions.

Properties

Molecular Formula |

C17H21N |

|---|---|

Molecular Weight |

239.35 g/mol |

IUPAC Name |

N-benzyl-N-[(4-methylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C17H21N/c1-3-18(13-16-7-5-4-6-8-16)14-17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3 |

InChI Key |

MLWOJFNGMQEFCG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Reductive amination is the most widely used method for synthesizing N-benzyl-N-(4-methylbenzyl)ethanamine. This two-step process involves:

- Imine Formation : Condensation of benzaldehyde derivatives (e.g., 4-methylbenzaldehyde) with a primary amine (e.g., ethanamine or N-(4-methylbenzyl)ethanamine) to form an imine intermediate.

- Catalytic Hydrogenation : Reduction of the imine to the corresponding amine using hydrogen gas and a transition metal catalyst.

Key Advantages :

- Avoids multiple alkylation challenges associated with direct amine alkylation.

- Enables high stereochemical control when chiral amines are used.

Mechanistic Overview :

$$ \text{RCHO} + \text{RNH}2 \rightarrow \text{RCH=NH} + \text{H}2\text{O} \rightarrow \text{RCH}2\text{NH}2 $$

where R = 4-methylbenzyl and R' = benzyl.

Catalytic Hydrogenation of Imines

The hydrogenation step is critical for achieving high yields. Patented methods emphasize the use of water-miscible solvents (e.g., methanol, ethanol) and heterogeneous catalysts (e.g., Pd/C, Raney Ni) to facilitate efficient hydrogen transfer.

Example Reaction :

$$ \text{Benzaldehyde} + \text{N-(4-Methylbenzyl)ethanamine} \xrightarrow{\text{Pd/C, H}_2} \text{this compound} $$

Reaction Conditions and Optimization

Solvent Selection

Water-miscible solvents are preferred to avoid azeotropic distillation steps. Methanol and ethanol are optimal due to their compatibility with catalysts and reaction kinetics.

| Solvent | Advantages | Limitations |

|---|---|---|

| Methanol | High solubility of reactants, efficient hydrogen transfer | Limited thermal stability >40°C |

| Ethanol | Lower volatility, suitable for higher temperatures | Slower reaction kinetics |

Catalyst Systems

Palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) dominate due to their high activity and selectivity. Nickel and platinum catalysts are less common but viable alternatives.

| Catalyst | Loading (%) | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | 0.5–2.0 | 20–30 | 1–5 | >90 |

| Raney Ni | 5.0–10.0 | 40–60 | 10–25 | 70–85 |

Kinetics and Mechanistic Insights

Hammett Study of Substituent Effects

Electron-donating groups (e.g., -CH₃) on the benzaldehyde enhance imine formation rates, while electron-withdrawing groups (e.g., -Cl) reduce reactivity.

| Substituent | Relative Rate (kH/kD) |

|---|---|

| -CH₃ (4-methyl) | 2.0 |

| -H (unsubstituted) | 1.0 |

| -Cl (4-chloro) | 0.5 |

Isotope Effects

Deuterium substitution at the α-position of benzaldehyde (benzyl alcohol-α,α-d₂) slows the reaction rate by a factor of 2.0, confirming a primary kinetic isotope effect (KIE) and a rate-determining step involving C–H bond cleavage.

$$ \text{k}H/\text{k}D = 2.0 $$

Alternative Methods and Challenges

Direct Alkylation

Direct alkylation of primary amines with benzyl halides is less favored due to competing dialkylation and poor stereocontrol.

Side Reactions and Byproducts

- Over-Hydrogenation : Excess H₂ may reduce aromatic rings, but this is mitigated by low-pressure conditions (1–5 bar).

- Solvent Dehydration : Methanol may act as a proton donor, but catalysts like Pd/C tolerate trace water.

Industrial-Scale Considerations

Continuous Flow Processes

Fixed-bed reactors with Pd/C catalysts enable scalable production, as demonstrated in patented examples.

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield (%) | 85–95 | 90–98 |

| Throughput | Low | High |

| Cost | Moderate | Lower (energy efficiency) |

Purification

Post-reaction purification involves filtration (removing catalyst) and vacuum distillation or crystallization to isolate the target amine.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-benzyl-N-(4-methylbenzyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding benzyl alcohols or carboxylic acids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl or 4-methylbenzyl groups can be replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: Benzyl alcohols, carboxylic acids.

Reduction: Secondary amines, primary amines.

Substitution: Various substituted ethanamines.

Scientific Research Applications

Chemistry: N-benzyl-N-(4-methylbenzyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of enzyme inhibitors or receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. It may be explored for its activity against various diseases, including neurological disorders and cancers.

Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. It may also be used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between N-benzyl-N-(4-methylbenzyl)ethanamine and selected analogues:

Electronic and Steric Effects

- This compound : The 4-methyl group on the benzyl ring is electron-donating, increasing the nitrogen's basicity compared to electron-withdrawing substituents (e.g., halogens in NBOMe compounds) .

- 25X-NBOMe Series : Halogen (I, Br, Cl) and methoxy groups on the phenyl ring enhance receptor binding affinity (e.g., serotonin 5-HT₂A agonism), leading to psychoactive effects .

Pharmacological Activity

- NBOMe Derivatives: Highly potent hallucinogens with EC₅₀ values in the nanomolar range. 25I-NBOMe, for example, has been linked to fatal intoxications due to overdose .

- This compound: No reported psychoactivity or toxicity in the provided evidence, suggesting divergent applications (e.g., intermediates in organic synthesis) .

Physicochemical Comparisons

| Property | This compound | 25I-NBOMe | N-Benzyl-2-(4-bromophenyl)ethanamine |

|---|---|---|---|

| Lipophilicity (LogP) | High (aromatic substituents) | Very high | Moderate (polar Br substituent) |

| Aqueous Solubility | Low | Extremely low | Low |

| Thermal Stability | Stable | Degrades at high temps | Stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.